molecular formula C9H10ClNO B14567792 1-(2-Amino-5-methylphenyl)-2-chloroethan-1-one CAS No. 61871-80-5

1-(2-Amino-5-methylphenyl)-2-chloroethan-1-one

Cat. No.: B14567792
CAS No.: 61871-80-5
M. Wt: 183.63 g/mol
InChI Key: HYBQWJSRAVOXSJ-UHFFFAOYSA-N
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Description

1-(2-Amino-5-methylphenyl)-2-chloroethanone is an organic compound that features an amino group, a methyl group, and a chloroethanone moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Amino-5-methylphenyl)-2-chloroethanone can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-methylphenyl with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(2-Amino-5-methylphenyl)-2-chloroethanone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-methylphenyl)-2-chloroethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanone derivatives.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

1-(2-Amino-5-methylphenyl)-2-chloroethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-methylphenyl)-2-chloroethanone involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone: Similar structure but with a trifluoromethyl group instead of a chloro group.

    1-(2-Amino-5-methylphenyl)-2-bromoethanone: Similar structure but with a bromo group instead of a chloro group.

    1-(2-Amino-5-methylphenyl)-2-iodoethanone: Similar structure but with an iodo group instead of a chloro group.

Uniqueness

1-(2-Amino-5-methylphenyl)-2-chloroethanone is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the chloro group makes it a versatile intermediate for further chemical modifications, while the amino and methyl groups contribute to its potential biological properties.

Properties

CAS No.

61871-80-5

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(2-amino-5-methylphenyl)-2-chloroethanone

InChI

InChI=1S/C9H10ClNO/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-4H,5,11H2,1H3

InChI Key

HYBQWJSRAVOXSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)CCl

Origin of Product

United States

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